molecular formula C6H16Cl2N2O2 B8737903 4-[2-(Aminooxy)ethyl]morpholine dihydrochloride

4-[2-(Aminooxy)ethyl]morpholine dihydrochloride

Cat. No. B8737903
M. Wt: 219.11 g/mol
InChI Key: IDKUOMVICVKMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Aminooxy)ethyl]morpholine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2O2 and its molecular weight is 219.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(Aminooxy)ethyl]morpholine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(Aminooxy)ethyl]morpholine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[2-(Aminooxy)ethyl]morpholine dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

219.11 g/mol

IUPAC Name

O-(2-morpholin-4-ylethyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-10-6-3-8-1-4-9-5-2-8;;/h1-7H2;2*1H

InChI Key

IDKUOMVICVKMTC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCON.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester (118 mg, 0.48 mmol) in MeOH (1 mL) is added 4 M dioxane solution of HCl (2.4 mL, 9.60 mmol) at room temperature. The resulting solution is stirred for 16 hours at room temperature. After addition of additional HCl (2.4 mL) followed by stirring for 4 hours, the reaction mixture is concentrated in vacuo to give yellow solids (82 mg, 78%).
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
78%

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